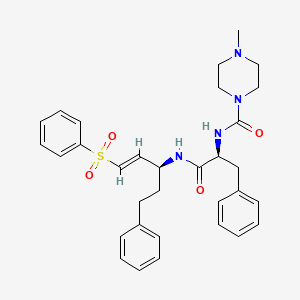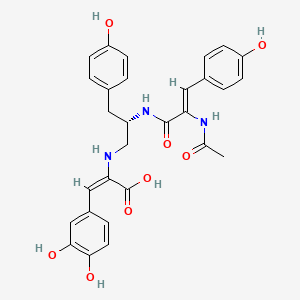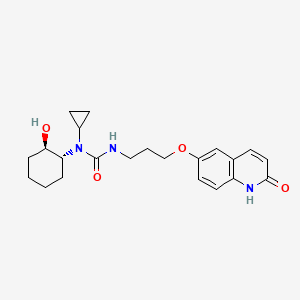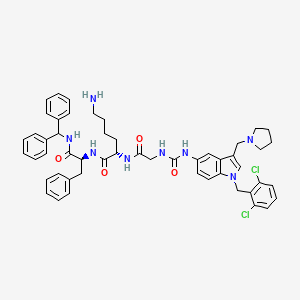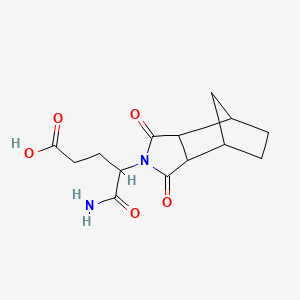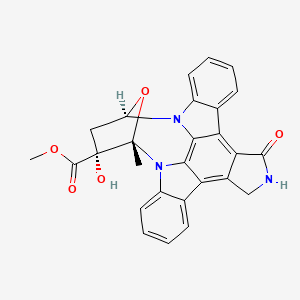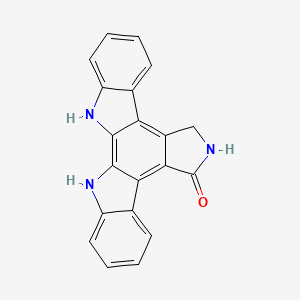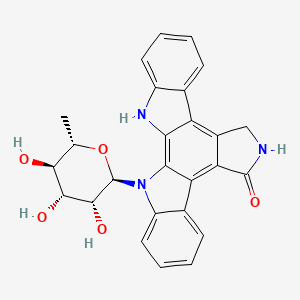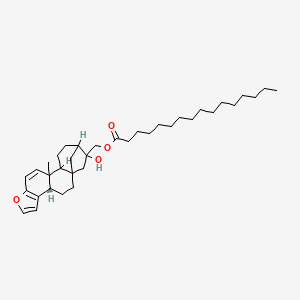
咖啡醇棕榈酸酯
描述
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate is a natural diterpene ester derived from coffee beans, specifically from Coffea arabica and Coffea canephora. It is one of the major diterpenes found in coffee, along with cafestol. (17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate has been studied for its various biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties .
科学研究应用
(17-hydroxy-12-methyl-8-oxapentacyclo[142101,1304,12
作用机制
Target of Action
Kahweol palmitate, a natural diterpene extracted from coffee beans, has been found to interact with several targets in the body. One of its primary targets is the transcription factor Sp1 , which plays a crucial role in cell differentiation, cell growth, apoptosis, response to DNA damage, and chromatin remodeling . Another significant target is the VEGFR2 and Akt pathways, which are involved in the proliferation and migration of human microvascular endothelial cells .
Mode of Action
Kahweol palmitate interacts with its targets to induce various changes in the body. It has been shown to down-regulate inflammation mediators , increase glutathione (GSH) , and induce apoptosis of tumor cells . In the context of angiogenesis, kahweol palmitate inhibits the proliferation and migration of human microvascular endothelial cells by down-regulating the expression of VEGFR2 and Akt .
Biochemical Pathways
Kahweol palmitate affects several biochemical pathways. It down-regulates inflammation mediators, thereby reducing inflammation . It also increases the levels of glutathione (GSH), a powerful antioxidant that protects cells from damage . Furthermore, it induces apoptosis of tumor cells, thereby inhibiting the growth of cancer .
Pharmacokinetics
It is known that about 70% of the consumption of cafestol and kahweol can be absorbed in the small intestine .
Result of Action
The action of kahweol palmitate results in several molecular and cellular effects. It has been shown to exhibit anti-inflammatory , hepatoprotective , anti-cancer , anti-diabetic , and anti-osteoclastogenesis activities . It also demonstrates pro-apoptotic , cytotoxic , anti-proliferative , and anti-migratory properties .
Action Environment
生化分析
Biochemical Properties
Kahweol palmitate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, kahweol palmitate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and suppress the expression of monocyte chemoattractant protein-1 (MCP-1) . Additionally, it activates nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the cellular antioxidant response . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.
Cellular Effects
Kahweol palmitate exerts various effects on different types of cells and cellular processes. It inhibits cell proliferation, migration, invasion, and tube formation in endothelial cells . In cancer cells, kahweol palmitate induces apoptosis and cell cycle arrest, particularly in the G1 phase . It also downregulates the expression of specificity protein 1 (Sp1), a transcription factor involved in cell growth and survival . These cellular effects underscore the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of kahweol palmitate involves several pathways. It exerts its effects by binding to specific biomolecules and modulating their activity. For example, kahweol palmitate inhibits the activity of COX-2, leading to reduced production of pro-inflammatory mediators . It also activates Nrf2, which enhances the expression of antioxidant enzymes . Furthermore, kahweol palmitate induces apoptosis in cancer cells by activating caspase-3 and promoting DNA fragmentation . These molecular interactions elucidate the compound’s role in regulating inflammation, oxidative stress, and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kahweol palmitate can change over time. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to kahweol palmitate can lead to degradation and reduced efficacy . Long-term studies have demonstrated that kahweol palmitate can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological effects.
Dosage Effects in Animal Models
The effects of kahweol palmitate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, kahweol palmitate can cause adverse effects, including hepatotoxicity and elevated liver enzyme levels . These threshold effects underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Kahweol palmitate is involved in several metabolic pathways. It undergoes glucuronidation and sulphation in the liver, producing water-soluble metabolites that are excreted in the urine . The compound also interacts with enzymes involved in xenobiotic metabolism, such as glutathione S-transferase (GST), enhancing the detoxification of harmful substances . These metabolic pathways highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, kahweol palmitate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver, where it exerts its biological effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Kahweol palmitate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it modulates gene expression and transcriptional activity . These subcellular localization patterns are essential for understanding the compound’s mode of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate can be synthesized through the esterification of kahweol with palmitic acid. The process involves the reaction of kahweol with palmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction typically takes place in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, kahweol palmitate is often extracted from coffee beans using methods such as high-performance liquid chromatography (HPLC) and ultrasound-assisted extraction (UAE). These methods allow for the efficient extraction and quantification of kahweol palmitate from both green and roasted coffee beans .
化学反应分析
Types of Reactions
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its anti-oxidative properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Common Reagents and Conditions
Common reagents used in the reactions involving kahweol palmitate include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of kahweol palmitate include its oxidized and reduced forms, as well as various substituted derivatives. These products have been studied for their potential biological activities and therapeutic applications .
相似化合物的比较
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate is often compared with other diterpene esters, such as cafestol palmitate. Both compounds share similar biological activities, but kahweol palmitate is unique due to the presence of a conjugated double bond on its furan ring, which may contribute to its distinct pharmacological properties . Other similar compounds include kahweol linoleate, kahweol oleate, and kahweol stearate, which differ in the fatty acid esterified to the kahweol molecule .
属性
CAS 编号 |
81760-45-4 |
|---|---|
分子式 |
C36H56O4 |
分子量 |
552.8 g/mol |
IUPAC 名称 |
[(4S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate |
InChI |
InChI=1S/C36H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h20-22,24,28,30,32,38H,3-19,23,25-27H2,1-2H3/t28?,30-,32?,34?,35?,36?/m1/s1 |
InChI 键 |
UMZARYXKQBKPOL-WDFKVAFYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CC[C@@H]4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Kahweol palmitate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Kahweol palmitate, a diterpene ester found in green coffee beans, primarily acts by inducing the activity of Glutathione S-transferase (GST) enzymes. [, , , ] GSTs are a major detoxification enzyme system that catalyzes the binding of electrophiles, including reactive forms of chemical carcinogens, to Glutathione (GSH). [, , ] This action enhances the body's natural detoxification processes.
A: While both Kahweol palmitate and its free alcohol form, Kahweol, induce GST activity, Kahweol palmitate demonstrates greater potency. [] Cafestol palmitate, another diterpene ester found in green coffee beans, also exhibits this activity, but to a lesser extent than Kahweol palmitate. [] Similarly, Cafestol, the free alcohol form of Cafestol palmitate, shows only moderate potency in inducing GST activity. []
A: Research suggests that Kahweol palmitate, along with other agents like ethoxyquin and oltipraz, can influence the Nrf2 pathway, specifically in the small intestine. [] The Nrf2 transcription factor plays a crucial role in regulating the expression of antioxidant and detoxification enzymes, including GST. Studies using Nrf2 knockout mice have shown that Kahweol palmitate's ability to induce certain GST enzymes, such as class-alpha and class-mu GST, is retained even in the absence of Nrf2. [] This finding suggests that Kahweol palmitate might influence GST expression through both Nrf2-dependent and Nrf2-independent mechanisms.
A: Studies using human microvascular endothelial cells (HMVECs) demonstrate that Kahweol palmitate exhibits anti-angiogenic properties. [, ] Notably, its effects are generally more potent than those of Cafestol palmitate. [] Both compounds demonstrate dose-dependent cytotoxicity in HMVECs at concentrations of 75 and 100 μM, and they significantly reduce cell proliferation at 50 μM, with Kahweol palmitate having a stronger effect. [] Kahweol palmitate, along with Cafestol palmitate, also inhibits HMVEC migration and suppresses the expression of VEGFR2 and its downstream effector Akt. [] These findings suggest that Kahweol palmitate might be a promising candidate for developing therapies targeting angiogenesis-dependent disorders.
A: Kahweol palmitate, along with Cafestol palmitate, is extracted from green coffee beans using petroleum ether. [] The extract undergoes fractionation via preparative normal-phase and reverse-phase liquid chromatography. [] Final purification is achieved using silver nitrate-impregnated thin-layer chromatography, yielding the pure palmitates of Cafestol and Kahweol. [] Structural determination involves spectroscopic analysis of the esters and their parent alcohols, along with derivative comparisons. [] This multi-step process ensures the isolation of high-purity Kahweol palmitate for research and potential applications.
A: High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a common technique for quantifying Kahweol palmitate in coffee brews. [] This method often involves a saponification step to convert Kahweol palmitate esters into their corresponding free alcohols before analysis. The HPLC-DAD method offers high accuracy, linearity, and precision, making it suitable for determining Kahweol palmitate levels in various coffee preparations.
A: The brewing method significantly impacts the Kahweol palmitate content in coffee. [, ] Studies comparing different brewing techniques have found that capsule coffee generally contains the highest levels of Kahweol palmitate, while filter coffee yields the lowest. [] This variation arises from differences in extraction efficiency, with methods utilizing pressure and finer coffee grounds typically resulting in higher Kahweol palmitate concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


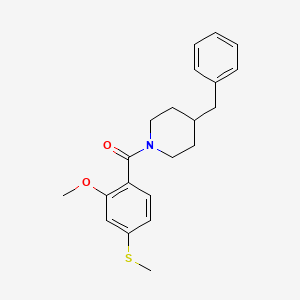
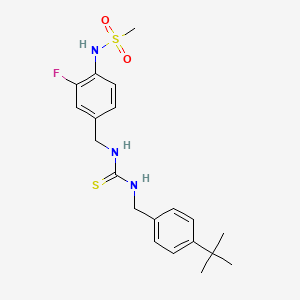
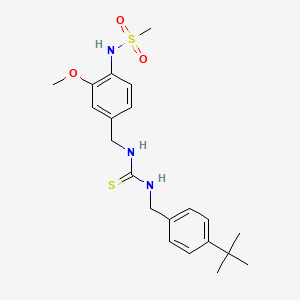
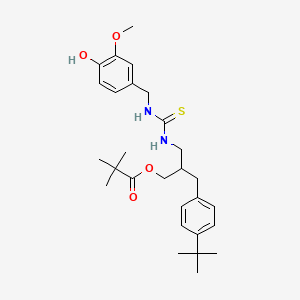
![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)
